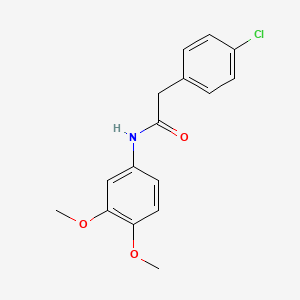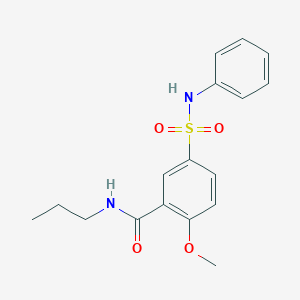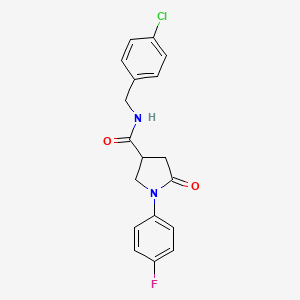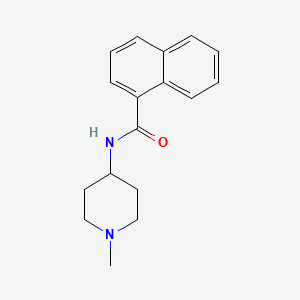![molecular formula C29H23N3O2S B5175004 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5175004.png)
2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide also inhibits the activation of STAT3, a transcription factor that plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its high purity and stability. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been synthesized with a purity of over 95%, making it a reliable compound for research purposes. However, one limitation of using 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research related to 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide analogs that have improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide and its potential side effects.
Conclusion:
In conclusion, 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide is a compound that has shown promising results in various scientific research applications related to cancer, inflammation, and other diseases. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been synthesized with a high purity and stability and has been shown to have various biochemical and physiological effects in the body. While there are limitations to using 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments, there are several future directions for research related to 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, including the development of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide analogs and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 2-[(2-cyanophenyl)thio]benzoic acid with N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)chloroacetamide in the presence of triethylamine. The reaction yields 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide as a white powder with a purity of over 95%. The synthesis method has been optimized to produce high yields of 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide and has been used in various studies related to 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been studied extensively in various scientific research applications related to cancer, inflammation, and other diseases. In cancer research, 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential therapeutic option for diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2S/c30-20-22-12-4-8-16-26(22)35-27-17-9-6-14-24(27)29(34)32-25-15-7-5-13-23(25)28(33)31-19-18-21-10-2-1-3-11-21/h1-17H,18-19H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFOSERBAAJFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)


![4-(2,6-dimethyl-4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5174955.png)


![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)



![3-bromo-N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5175017.png)
![3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5175023.png)